2,4-二溴喹啉

描述

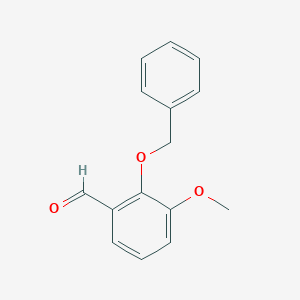

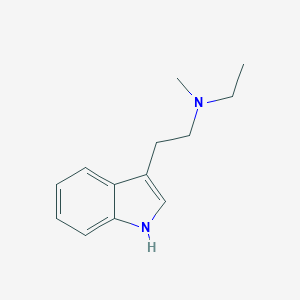

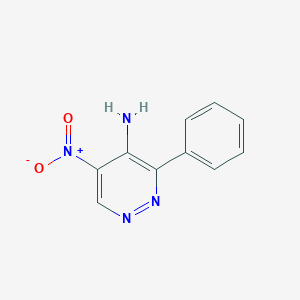

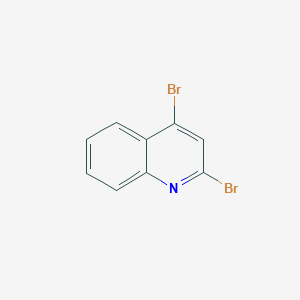

2,4-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N . It is a type of quinoline, which is a class of organic compounds that are widely used in the pharmaceutical and chemical industries .

Synthesis Analysis

The synthesis of 2,4-dibromoquinoline has been reported in several studies. For instance, one study describes the synthesis of 2,4-dibromoquinoline from meta-substituted and 3,4-disubstituted anilines . Another study reports the synthesis of 2,4-dibromoquinoline through the reaction of 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ) in CHCl3 with Br2 .Molecular Structure Analysis

The molecular structure of 2,4-Dibromoquinoline consists of a quinoline core with two bromine atoms attached at the 2 and 4 positions . The InChI key for 2,4-Dibromoquinoline is CYRONKIISXPXER-UHFFFAOYSA-N .Chemical Reactions Analysis

In terms of chemical reactions, 2,4-Dibromoquinoline has been reported to react with hydrogen chloride in acetonitrile to form monosubstitution product quickly and quantitatively . Another study reported the nitration of 2,4-dibromoquinoline at room temperature, leading to two nitrated position isomers .Physical and Chemical Properties Analysis

2,4-Dibromoquinoline has a molecular weight of 286.95 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .科学研究应用

2,4-二溴喹啉:科学研究应用的综合分析

抗真菌和抗毒力活性: 一项新的二溴喹啉化合物被发现具有强大的抗真菌和抗毒力活性,靶向金属离子稳态。 这表明它在对抗真菌感染和抑制病原体毒力因子方面具有潜在的应用 .

药物化学: 喹啉结构单元,包括 2,4-二溴喹啉中的结构单元,是多种具有药理活性的杂环化合物中必不可少的结构单元。 它们在药物化学中有着广泛的应用,可能有助于开发新的治疗剂 .

工业化学: 2,4-二溴喹啉的结构单元在工业化学应用中也具有重要意义,它可用于合成材料科学中的复杂分子或作为化学制造过程中的中间体 .

合成路线开发: 2,4-二溴喹啉参与了更环保和更可持续的化学工艺的开发。 它在合成路线中充当构建块,这些合成路线是环境友好型和经济可行的 .

计算化学模拟: Amber、GROMACS、Avogadro、Pymol、Chimera、Blender 和 VMD 等程序可以使用 2,4-二溴喹啉生成令人印象深刻的模拟可视化效果。 这突出了它在计算研究中的作用,以了解分子相互作用和动力学 .

抗肿瘤活性: 喹啉类化合物的衍生物已显示出显著的抗肿瘤活性。 喹啉环上存在二溴基团等取代基可能会影响其对各种癌细胞系的疗效 .

作用机制

Target of Action

2,4-Dibromoquinoline is a potent antifungal and anticancer agent . It primarily targets the homeostasis of metal ions . In the context of cancer, it has shown antiproliferative activity against various cell lines such as rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) .

Biochemical Pathways

For instance, it can lead to DNA fragmentation, which is a key step in the process of programmed cell death or apoptosis .

Pharmacokinetics

Its broad-spectrum antifungal activity suggests that it may have good bioavailability .

Result of Action

The primary result of 2,4-Dibromoquinoline’s action is the inhibition of cell proliferation. This is achieved through the induction of apoptosis, as evidenced by DNA fragmentation . In the context of cancer, this can lead to the death of cancer cells and the reduction of tumor size .

Action Environment

The efficacy and stability of 2,4-Dibromoquinoline can be influenced by various environmental factors. While specific studies on 2,4-Dibromoquinoline are limited, it is generally known that factors such as temperature, pH, and the presence of other substances can affect the action of similar compounds .

生化分析

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

2,4-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRONKIISXPXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356453 | |

| Record name | 2,4-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20151-40-0 | |

| Record name | 2,4-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2,4-dibromoquinoline in organic synthesis?

A1: 2,4-Dibromoquinoline serves as a versatile building block in organic synthesis, particularly for constructing substituted quinoline derivatives. Its reactivity stems from the two bromine atoms, which can be selectively replaced in various coupling reactions. For instance, it's utilized in palladium-catalyzed carbon-carbon bond formation reactions with terminal acetylenes, leading to the synthesis of alkynylquinolines. [, ]

Q2: How is the structure of products derived from 2,4-dibromoquinoline confirmed?

A3: Various spectroscopic techniques are employed to confirm the structure of products derived from 2,4-dibromoquinoline. For instance, Nuclear Overhauser Effect (nOe) experiments on methoxy derivatives, synthesized via nucleophilic substitution of the bromine atom, have been used to confirm the position of alkyne substituents in 4-alkynyl-2-bromoquinolines. [] Additionally, 1H and 13C NMR spectroscopy, coupled with analysis of JCH coupling constants, provides valuable insights into the substitution patterns and structural features of synthesized compounds. []

Q3: Beyond Sonogashira couplings, are there other notable reactions 2,4-dibromoquinoline undergoes?

A4: Yes, 2,4-dibromoquinoline reacts with hydrogen chloride, a seemingly simple reaction that has been the subject of investigation. [, ] While the specific details of these studies aren't elaborated upon in the provided abstracts, they highlight the ongoing interest in understanding the reactivity of 2,4-dibromoquinoline in various chemical transformations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。